2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline
Description
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline is a quinazoline derivative characterized by a methylthio (-SCH₃) substituent at the 2nd position of the dihydrobenzo[h]quinazoline scaffold. Quinazolines are heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . Its structure-activity relationship (SAR) is influenced by the methylthio group, which may enhance hydrophobic interactions or modulate electronic properties critical for target binding.
Properties
IUPAC Name |
2-methylsulfanyl-5,6-dihydrobenzo[h]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQHCLSTNAJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2CCC3=CC=CC=C3C2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The Niementowski reaction, a classical method for synthesizing quinazoline scaffolds, has been adapted for 5,6-dihydrobenzo[h]quinazoline derivatives. Anthranilic acid derivatives react with formamide or urea under thermal conditions to form dihydroquinazoline cores . For 2-(methylthio) substitution, post-cyclization alkylation with methylating agents is required. For example, treating 5,6-dihydrobenzo[h]quinazoline-2-thiol with methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methylthio group . Yields for this step typically range from 65% to 80%, depending on solvent polarity and reaction time .
Thiourea-Mediated Cyclization
Thiourea serves as a sulfur source in cyclization reactions involving β-amino esters or ketones. A three-step protocol involves:
-
Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form α,β-unsaturated esters.
-
Michael Addition : Benzylmagnesium chloride adds to the ester, followed by acid-mediated cyclization to yield β-amino esters .
-
Thiourea Cyclization : The β-amino ester reacts with allyl isothiocyanate, followed by base-catalyzed cyclization to form the 2-thioxo-dihydropyrimidinone intermediate . Subsequent alkylation with methyl iodide introduces the methylthio group. This method achieves an overall yield of 45–55% .
Base-Promoted Alkylation of Thiol Intermediates
Direct alkylation of preformed thiolated intermediates is a widely used strategy. For instance, 5,6-dihydrobenzo[h]quinazoline-2-thiol is treated with methyl iodide in dimethylformamide (DMF) at 80°C for 12–24 hours . The reaction is typically conducted under nitrogen to prevent oxidation. Triethylamine or Cs₂CO₃ is added to deprotonate the thiol, enhancing nucleophilicity. This method yields 70–85% of the target compound, with purity >95% confirmed by HPLC .
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A modified protocol involves:
-
Formation of 3-Amino-2-naphthoic Acid : Reacting 2-naphthoic acid with thionyl chloride to form the acid chloride, followed by amidation with ammonia.
-
Cyclization with Methyl Isothiocyanate : The amine reacts with methyl isothiocyanate under microwave conditions (150°C, 15 minutes) to form the quinazoline core .
-
Purification : Column chromatography with hexane/ethyl acetate (7:3) yields 2-(methylthio)-5,6-dihydrobenzo[h]quinazoline in 60–70% yield .
Transition-Metal-Free SNAr Reactions
Recent advances employ nucleophilic aromatic substitution (SNAr) without metal catalysts. ortho-Fluorobenzamide derivatives react with methylthio-containing nucleophiles in dimethyl sulfoxide (DMSO) with Cs₂CO₃ as the base . The reaction proceeds via:
-
SNAr Displacement : The fluorine atom is replaced by a methylthio group.
-
Cyclization : Intramolecular amide coupling forms the dihydrobenzo[h]quinazoline ring .
This method achieves 75–90% yield and avoids metal contamination, making it suitable for pharmaceutical applications .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
Challenges and Optimization Strategies
-
Byproduct Formation : Over-alkylation can occur if excess methyl iodide is used. Stoichiometric control and slow reagent addition mitigate this .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Switching to toluene or THF improves isolation .
-
Oxidation Sensitivity : The methylthio group is prone to oxidation. Reactions should be conducted under inert atmospheres, and antioxidants (e.g., BHT) can be added .
Chemical Reactions Analysis
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Characteristics
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline features a fused ring structure that contributes to its pharmacological profile. Quinazolines are known for their ability to interact with various biological targets, making them significant in drug discovery.
Medicinal Chemistry Applications
Quinazoline derivatives have been extensively studied for their medicinal properties. The following table summarizes key applications of this compound and related compounds:
Case Studies
- Anticancer Research
-
Antimicrobial Development
- Research focused on synthesizing novel analogs of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one to improve their potency against bacterial virulence factors. The modifications led to compounds that were over 35 times more potent than earlier versions in inhibiting streptokinase expression in Group A Streptococcus .
- Anti-inflammatory Studies
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Structural and Pharmacological Insights
Substituent Effects on Activity: Methylthio Group: The sulfur atom in this compound may contribute to hydrophobic interactions with target proteins, enhancing antiviral or anticancer activity . However, its potency is lower compared to derivatives like Compound 1, which has an ethoxyphenol group (IC₅₀: 32 μg/mL vs. higher values for methylthio analogs) . Amino Groups: 2,4-Diamino substitutions (e.g., ) shift activity toward antiplatelet and anti-inflammatory effects, likely due to hydrogen-bonding interactions with cyclooxygenase (COX) enzymes . Halogenation and Fluorination: The perfluoropropyl group in and the fluorophenyl group in Derazantinib improve metabolic stability and target specificity, critical for kinase inhibition .
Therapeutic Diversification: Anticancer vs. Anti-Tubercular: While the methylthio derivative shows broad anticancer/antiviral activity, methoxy-piperidyl analogs () are specialized for tuberculosis, highlighting scaffold versatility . Kinase Inhibition: Derazantinib’s complex structure (fluorophenyl and methoxyethylamino groups) enables selective FLT3 kinase inhibition, a mechanism distinct from simpler quinazoline derivatives .
Crystallographic and SAR Insights: Compound 1 () crystallizes in a triclinic system (space group P-1), with its ethoxyphenol group forming hydrogen bonds that stabilize target binding .
Biological Activity
2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline is a compound belonging to the quinazoline family, characterized by its unique structure that integrates a methylthio (-SCH₃) group. This modification potentially enhances its biological activity, making it a subject of interest in pharmacological research. The compound's synthesis and biological properties have been explored in various studies, indicating its potential in medicinal applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : A fused benzene and pyridazine ring system.
- Functional Group : A methylthio group at the second position, which may influence its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂S |
| Molecular Weight | 232.31 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Analgesic Properties
Research indicates that compounds derived from quinazoline frameworks exhibit significant analgesic properties. For instance, modifications to the quinazoline structure have led to enhanced pain-relieving effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Quinazoline derivatives, including those similar to this compound, have demonstrated antimicrobial effects against various pathogens. A study highlighted that certain synthesized quinazolines exhibited broad-spectrum antibacterial activity by inhibiting bacterial dihydrofolate reductase (DHFR) .
Anticancer Potential
The anticancer properties of quinazolines are well-documented. Research has shown that specific derivatives can induce cytotoxic effects on cancer cell lines. For example, molecular docking studies revealed promising interactions between substituted quinazolines and cancer-related targets .
Anticonvulsant Effects
Quinazolines have also been explored for their anticonvulsant activities. Some derivatives have shown efficacy in reducing seizure activity in animal models, suggesting that modifications to the quinazoline nucleus can yield compounds with therapeutic potential against epilepsy .
Case Study 1: Antinociceptive Activity
A study focused on the synthesis of new 2-substituted quinazolines reported significant antinociceptive effects in animal models. The findings suggested that the presence of specific substituents could enhance pain relief mechanisms .
Case Study 2: Antibacterial Efficacy
In vitro tests on synthesized derivatives indicated that some compounds exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, modifications at the methylthio position improved selectivity towards bacterial enzymes while maintaining low toxicity profiles .
Table 2: Biological Activities of Quinazoline Derivatives
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| 3-Substituted Quinazolinone | Antibacterial | Effective against S.aureus |
| Dihydrobenzo[h]quinazoline | Analgesic | Comparable to conventional NSAIDs |
| Substituted Quinazolines | Anticancer | Cytotoxic effects on cancer cell lines |
| 2-(Methylthio) Derivatives | Anticonvulsant | Reduced seizure frequency in models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline derivatives?
- Methodological Answer : The synthesis typically involves cyclization of benzimidazole precursors with aldehydes or ketones. For example, 2-(2’-aminophenyl)benzimidazole reacts with 3-ethoxybenzaldehyde under acidic conditions to form the quinazoline core. Subsequent alkylation with methyl iodide introduces the methylthio group. Characterization via elemental analysis and single-crystal X-ray diffraction (SC-XRD) confirms structural integrity .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : SC-XRD is the gold standard for structural validation. For instance, bond angles (e.g., N2—C14—C15 = 111.05°) and torsion parameters (e.g., −175.55° for C15—C16—F1) are quantified to resolve stereochemical ambiguities. This technique also identifies intermolecular interactions critical for crystallinity .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Antitumor Activity : MTT assays against cancer cell lines (e.g., HepG2) with IC₅₀ calculations.
- Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Enzyme Inhibition : Alpha-glucosidase or kinase inhibition assays using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing methylthio groups into the quinazoline scaffold?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature Control : Maintaining 60–80°C prevents side reactions during alkylation.
- Catalysis : Using phase-transfer catalysts (e.g., TBAB) improves reagent miscibility. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
- Structural Modifications : Compare derivatives (e.g., replacing methylthio with hydroxyl groups) to assess structure-activity relationships (SAR).
- Pharmacokinetic Factors : Evaluate membrane permeability via Caco-2 cell models or logP calculations .
Q. How can computational modeling enhance the design of quinazoline-based therapeutics?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like EGFR or PARP.
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (GROMACS).
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (Connolly surface) properties with IC₅₀ values .
Q. What crystallographic parameters indicate potential for co-crystallization with drug targets?
- Methodological Answer : Key parameters include:
- Unit Cell Dimensions : Smaller cells (e.g., a = 8.2 Å, b = 10.5 Å) suggest dense packing.
- Hydrogen-Bond Networks : O—H···N or N—H···O interactions (2.7–3.1 Å) stabilize co-crystals.
- Thermal Motion (B-factors) : B < 30 Ų for the quinazoline core indicates rigidity, favoring protein binding .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. SC-XRD) for this compound?
- Methodological Answer :
- NMR : Discrepancies in proton splitting (e.g., aromatic δ 7.2–8.1 ppm) may indicate dynamic equilibrium in solution.
- SC-XRD : Resolve static conformation via torsional angles (e.g., C16—C17—C18 = 124.1°). Cross-validate with IR (e.g., C=S stretch at 680 cm⁻¹) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
